1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one
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Overview
Description
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction typically proceeds in water, yielding the tetrazole ring . Another method involves the use of diazotizing reagents like fluorosulfonyl azide, which can transform amidines and guanidines into tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, such as the Ugi-azide four-component reaction. This method involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature, resulting in moderate to high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen-containing compounds.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Tetrazole-containing compounds are explored for their potential use in drug development, particularly as antihypertensive and anti-inflammatory agents.
Industry: The compound is used in the development of new materials, such as polymers and explosives, due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one and its derivatives often involves interaction with biological targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function.
Comparison with Similar Compounds
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: This compound has an amine group instead of a ketone group, which can lead to different reactivity and applications.
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: This compound features a cyclopropyl group, which can influence its chemical properties and biological activity.
Uniqueness: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one is unique due to its ketone functional group, which imparts distinct reactivity compared to its amine or cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
CAS No. |
87385-34-0 |
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Molecular Formula |
C3H4N4O |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
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